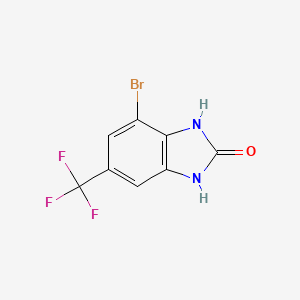

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

Description

Isomeric Analysis:

Tautomerism :

The 1,3-dihydrobenzimidazol-2-one structure limits annular tautomerism (proton transfer between nitrogen atoms) due to saturation at positions 1 and 3. However, the 2-one group could theoretically exhibit keto-enol tautomerism. In practice, the keto form is stabilized by conjugation with the aromatic system, making enolization negligible under standard conditions.Positional Isomerism :

The fixed positions of the bromine (C4) and trifluoromethyl (C6) groups preclude positional isomerism. Substitution patterns are dictated by the synthetic route, typically involving directed ortho-metalation or electrophilic aromatic substitution.Stereoisomerism :

No chiral centers or geometric isomerism is present in the structure.

Structural Uniqueness:

The combination of electron-withdrawing groups (-Br and -CF₃) and the benzimidazolone core confers distinct electronic properties. The trifluoromethyl group enhances lipophilicity (LogP = 3.05), while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJMZNFWRMPROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468919 | |

| Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683240-52-0 | |

| Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features a benzimidazolone core substituted with bromine and trifluoromethyl groups at positions 4 and 6, respectively. Retrosynthetic disconnection suggests two primary intermediates:

- 4-Bromo-2-nitroaniline derivatives for introducing the bromine moiety.

- Trifluoromethylated benzene precursors (e.g., 3-trifluoromethylaniline) for installing the CF₃ group.

Critical challenges include avoiding steric hindrance during cyclization and ensuring compatibility of nitro/bromo groups with subsequent reduction steps.

Primary Synthetic Routes

Suzuki-Miyaura Cross-Coupling Approach

This method, detailed in WO2019043217A1 , employs palladium-catalyzed coupling to assemble the benzimidazolone skeleton:

Step 1 : Suzuki-Miyaura Coupling

- Reactants :

- Aryl bromide (e.g., 4-bromo-2-nitrobenzene)

- Boronic acid (e.g., 3-trifluoromethylphenylboronic acid)

- Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield : 78–85%

Step 2 : Nitro Group Reduction

Step 3 : Cyclization to Benzimidazolone

- Cyclizing Agent : Triphosgene (1.2 eq)

- Base : Et₃N (3 eq)

- Solvent : THF

- Temperature : 0°C → 25°C, 6 h

- Yield : 65–70%

Table 1: Key Parameters for Suzuki-Miyaura Route

| Parameter | Value/Detail | Source |

|---|---|---|

| Coupling Catalyst | Pd(PPh₃)₄ | |

| Reduction Time | 3 h | |

| Cyclization Temperature | 0°C → 25°C | |

| Overall Yield | 48–53% |

Bromination of Trifluoromethylated Precursors

CN103058820B outlines a bromination strategy using N-bromosuccinimide (NBS):

Step 1 : Preparation of 6-Trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

- Starting Material : 3-Trifluoromethyl-1,2-phenylenediamine

- Cyclization : Urea (2 eq), HCl (cat.), reflux, 8 h

- Yield : 88%

Step 2 : Regioselective Bromination

Table 2: Bromination Optimization

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| NBS Equivalents | 1.1 eq | Maximizes mono-bromination |

| Solvent Polarity | DMF > DCM | Enhances solubility |

| Reaction Time | 4 h | Prevents di-bromination |

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Pd cost, ligand sensitivity | Industrial |

| Direct Bromination | Fewer steps | Di-bromination risk | Lab-scale |

| Nitro Reduction | Avoids boronic acids | Harsh nitration conditions | Pilot-scale |

Advanced Modifications and Catalytic Innovations

Analytical Characterization Data

Critical spectroscopic benchmarks for the target compound:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,6-difluorobenzotrifluoride: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

4-Bromo-1,1,1-trifluorobutane: Contains a trifluoromethyl group but differs in the overall structure and reactivity.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another trifluoromethylated compound with unique applications.

Uniqueness

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is unique due to its combination of a bromine atom, trifluoromethyl group, and benzoimidazol-2-one core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases.

- Molecular Formula : C₈H₄BrF₃N₂O

- Molecular Weight : 281.03 g/mol

- CAS Number : 683240-52-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as prolyl hydroxylase enzymes. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration, while the bromine atom can engage in halogen bonding, stabilizing interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as a prolyl hydroxylase inhibitor , which is significant in the regulation of hypoxia-inducible factors (HIFs). Inhibition of prolyl hydroxylases can lead to the stabilization of HIFs, promoting angiogenesis and cellular adaptation to hypoxic conditions. This mechanism has implications for treating conditions such as ischemic diseases and cancer .

Antibacterial and Anticancer Properties

Studies have demonstrated that this compound exhibits antibacterial properties against various bacterial strains. Additionally, it shows promise in anticancer research by inducing apoptosis in cancer cells through pathways involving HIF stabilization and subsequent metabolic changes.

Case Study 1: Prolyl Hydroxylase Inhibition

A study evaluated the effects of this compound on cellular responses to hypoxia. The results showed that treatment with this compound led to increased levels of HIF-1α in cultured cells under low oxygen conditions, suggesting a robust inhibitory effect on prolyl hydroxylase activity. This effect was linked to enhanced expression of vascular endothelial growth factor (VEGF), promoting angiogenesis .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively at low concentrations. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Bromo-2,6-difluorobenzotrifluoride | Moderate antibacterial properties | Cell wall synthesis inhibition |

| 4-Bromo-1,1,1-trifluorobutane | Limited anticancer activity | Unknown |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | Antimicrobial and anticancer properties | Disruption of metabolic pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one?

- Methodology : The compound can be synthesized via cyclocondensation of 4-bromo-5-fluoro-1,2-phenylenediamine with trifluoromethyl-containing carbonyl derivatives. Key steps include:

- Trifluoromethyl Introduction : Use trifluoroacetic acid (CF₃COOH) and catalytic HCl under reflux to facilitate cyclization .

- Bromo Retention : Employ brominated starting materials (e.g., 4-bromo-1,2-phenylenediamine) to preserve the bromo substituent during synthesis .

- Solvent System : Dry DMF or polyphosphoric acid (PPA) at 120°C under nitrogen to promote imidazolone ring formation .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and CF₃ groups (δ 120–125 ppm for ¹³C) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295) and fragmentation patterns .

- Elemental Analysis : Verify Br and F content (±0.3% error margin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., dehalogenation or over-alkylation)?

- Key Variables :

- Temperature Control : Lower temperatures (80–100°C) reduce bromine loss, while higher temperatures (120°C) enhance cyclization efficiency .

- Catalyst Screening : Compare PPA (for milder conditions) vs. HCl/CF₃COOH (for CF₃ stability) .

- Solvent Polarity : DMF improves solubility of intermediates, reducing tar formation .

Q. How do substituent effects (Br vs. CF₃) influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Reactions : Test Br reactivity with aryl boronic acids (Pd catalysis, 80°C, K₂CO₃ base) .

- CF₃ Stability : Assess trifluoromethyl retention under basic/acidic conditions via ¹⁹F NMR .

Q. What strategies resolve contradictions in reported synthetic yields for brominated benzimidazolones?

- Case Study :

- Contradiction : Yields vary from 45% (DMF, 18h) to 65% (PPA, 4h) .

- Resolution : Conduct DOE (Design of Experiments) to isolate critical factors (e.g., reaction time, solvent purity). For example, PPA reduces side reactions but requires rigorous drying .

Q. How to evaluate the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Methodological Challenges and Solutions

Q. How to handle hazardous intermediates (e.g., brominated amines) during synthesis?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.